Superior Antiproliferative Potency in K562, HepG2, and HCT‑116 Cells Versus Parent Oridonin and ADT-OH
Apoptosis inducer 4 (Compound 12b) demonstrated the most potent antiproliferative activity among all 18 synthesized H₂S‑releasing oridonin derivatives and was substantially more potent than the parent compound oridonin and the H₂S donor ADT-OH alone. Against K562 chronic myeloid leukemia cells, 12b exhibited an IC₅₀ of 0.95 µM, which represents a >4‑fold improvement over oridonin (IC₅₀ ~4.2–5.0 µM) and a >21‑fold improvement over ADT-OH (IC₅₀ ~21.6 µM) [1][2][3]. Against HepG2 hepatocellular carcinoma cells, 12b (IC₅₀ = 2.57 µM) was >3‑fold more potent than oridonin (IC₅₀ = 8.12 µM) [1][4]. Against HCT‑116 colorectal carcinoma cells, 12b (IC₅₀ = 5.81 µM) was >2‑fold more potent than oridonin (IC₅₀ = 12.47 µM) [1].
| Evidence Dimension | Antiproliferative potency (IC₅₀, µM) |
|---|---|
| Target Compound Data | K562: 0.95 µM; HepG2: 2.57 µM; HCT‑116: 5.81 µM |
| Comparator Or Baseline | Oridonin: K562 4.2–5.0 µM, HepG2 8.12 µM, HCT‑116 12.47 µM; ADT-OH: K562 ~21.6 µM |
| Quantified Difference | K562: 4.4–5.3× more potent than oridonin, 22.7× more potent than ADT-OH; HepG2: 3.2× more potent than oridonin; HCT‑116: 2.1× more potent than oridonin |
| Conditions | MTT assay; 72 h incubation; 0–50 µM concentration range |
Why This Matters
Higher potency reduces the compound quantity required for in vitro studies, lowering per‑experiment costs and minimizing potential solvent‑related artifacts.
- [1] Li H, Mu J, Sun J, Xu S, Liu W, Xu F, Li Z, Xu J, Hua H, Li D. Hydrogen sulfide releasing oridonin derivatives induce apoptosis through extrinsic and intrinsic pathways. Eur J Med Chem. 2020;187:111978. Table 1. View Source
- [2] Cao Y, et al. Anti‑Leukemia Effect and Mechanism of Oridonin on Imatinib‑Sensitive and Imatinib‑Resistant K562 Cells. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2016;24(3):756-760. View Source
- [3] Li H, et al. (Table 1, ADT-OH IC₅₀ in K562: 21.59 µM). Eur J Med Chem. 2020;187:111978. View Source
- [4] Zhang Y, et al. Oridonin derivatives as potential anticancer drug candidates triggering apoptosis through mitochondrial pathway in the liver cancer cells. Eur J Med Chem. 2019;178:417-432. View Source
